molecular formula C26H29N3O2 B5200508 8-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)quinoline

8-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)quinoline

Cat. No. B5200508
M. Wt: 415.5 g/mol
InChI Key: JVXQTKPCCFTFKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)quinoline is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as PMQ in scientific literature. PMQ is a quinoline derivative that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments. In

Mechanism of Action

PMQ exerts its effects by binding to sigma-1 receptors, which are located in various regions of the brain and body. Sigma-1 receptors are known to modulate various cellular processes such as calcium signaling, ion channel activity, and protein folding. By binding to sigma-1 receptors, PMQ can modulate these cellular processes and exert its effects on various physiological and biochemical pathways.
Biochemical and Physiological Effects:
PMQ has been shown to have various biochemical and physiological effects in various studies. PMQ has been shown to modulate calcium signaling pathways, which are crucial for various cellular processes such as muscle contraction, neurotransmitter release, and gene expression. PMQ has also been shown to modulate ion channel activity, which is crucial for various physiological processes such as nerve conduction and muscle contraction. PMQ has also been shown to modulate protein folding, which is crucial for various cellular processes such as protein synthesis and degradation.

Advantages and Limitations for Lab Experiments

PMQ has various advantages and limitations for lab experiments. One of the advantages of PMQ is its high affinity for sigma-1 receptors, which makes it a useful tool for studying the physiological and biochemical effects of sigma-1 receptor modulation. PMQ also has a relatively low toxicity profile, which makes it a safe tool for use in laboratory experiments. However, one of the limitations of PMQ is its relatively low solubility in aqueous solutions, which can make it difficult to use in some experimental setups.

Future Directions

There are various future directions for PMQ research. One potential direction is to explore the potential applications of PMQ in the field of neuroscience, particularly in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. Another potential direction is to explore the potential applications of PMQ in the field of cancer research, particularly in the development of novel cancer therapies. Additionally, further research is needed to optimize the synthesis method of PMQ and improve its solubility in aqueous solutions.

Synthesis Methods

PMQ can be synthesized using a multistep process that involves the reaction of 8-hydroxyquinoline with 4-(1-pyrrolidinylcarbonyl)phenylpiperazine. The resulting intermediate is then reacted with formaldehyde and hydrogen chloride to form PMQ. This synthesis method has been optimized by various researchers to improve the yield and purity of PMQ.

Scientific Research Applications

PMQ has been used in various scientific research studies due to its potential applications in the field of neuroscience. PMQ has been shown to have a high affinity for sigma-1 receptors, which are known to play a crucial role in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. PMQ has also been shown to have potential applications in the field of cancer research, as it has been shown to inhibit the growth of various cancer cell lines.

properties

IUPAC Name

pyrrolidin-1-yl-[4-[1-(quinolin-8-ylmethyl)piperidin-4-yl]oxyphenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O2/c30-26(29-15-1-2-16-29)21-8-10-23(11-9-21)31-24-12-17-28(18-13-24)19-22-6-3-5-20-7-4-14-27-25(20)22/h3-11,14,24H,1-2,12-13,15-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXQTKPCCFTFKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)OC3CCN(CC3)CC4=CC=CC5=C4N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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